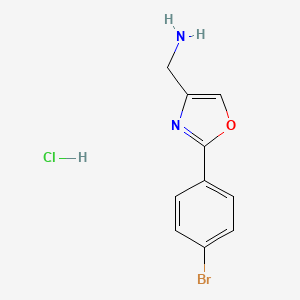

(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a bromophenyl group attached to the oxazole ring, making it a valuable intermediate in various chemical syntheses and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-bromobenzoyl chloride and an amino alcohol can yield the desired oxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>·HCl) undergoes nucleophilic substitution under basic conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides.

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Alkylation | R-X (alkyl halide), base (e.g., K<sub>2</sub>CO<sub>3</sub>) | N-Alkyl derivatives |

| Acylation | RCOCl, pyridine | Amide derivatives |

Cross-Coupling Reactions

The 4-bromophenyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling aryl-aryl or aryl-heteroatom bond formation .

-

Suzuki-Miyaura : Reacts with boronic acids (e.g., phenylboronic acid) under palladium catalysis (Pd(PPh<sub>3</sub>)<sub>4</sub>) to form biaryl derivatives.

-

Buchwald-Hartwig : Forms C-N bonds with amines (e.g., aniline) using Pd catalysts and ligands (e.g., XPhos).

| Reaction Type | Catalysts/Reagents | Applications |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, solvent (toluene/EtOH) | Synthesis of biaryl scaffolds |

| Buchwald-Hartwig | Pd(OAc)<sub>2</sub>, XPhos, Cs<sub>2</sub>CO<sub>3</sub> | Functionalized amine derivatives |

Schiff Base Formation

The amine group reacts with carbonyl compounds (e.g., aldehydes/ketones) to form Schiff bases , which are intermediates in drug design .

-

Example: Condensation with benzaldehyde yields imine-linked derivatives under mild acidic conditions.

Mechanism :

-

Deprotonation of the amine group.

-

Nucleophilic attack on the carbonyl carbon.

-

Elimination of H<sub>2</sub>O to form the C=N bond.

Coordination Chemistry

The compound acts as a ligand in metal complexes due to its amine and oxazole nitrogen atoms :

-

Coordination Modes : Bidentate (N-amine and N-oxazole) or monodentate (via amine).

-

Metal Ions : Forms stable complexes with Cu(II), Zn(II), and Pd(II), useful in catalysis.

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Bidentate | Catalytic oxidation reactions |

| Pd(II) | Monodentate | Cross-coupling catalyst support |

Biological Interactions

The compound’s structure enables interactions with biological targets:

-

Enzyme Inhibition : Competes with substrates in enzymes like IMP dehydrogenase (IMPDH) .

-

Antimicrobial Activity : The oxazole-bromophenyl motif disrupts bacterial cell membranes.

Stability and Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C10H10BrN3O

- Molecular Weight : 272.11 g/mol

- Structural Features : The oxazole ring contributes to its reactivity and biological activity, while the bromophenyl group enhances its lipophilicity.

Chemistry

In the field of chemistry, (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride serves as a versatile building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom can be substituted with other nucleophiles.

- Coupling Reactions : It can be used in coupling reactions to form biaryl compounds.

Biology

Biologically, this compound has shown promise in several areas:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, certain derivatives have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially reducing markers of inflammation in vitro.

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Modulation of cytokine signaling |

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development : Its structural features make it a candidate for developing new pharmacological agents targeting various diseases.

- Cancer Research : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Industry

The compound also finds applications in industrial settings:

- Agrochemicals : It can be utilized in the development of agrochemical products due to its biological activity.

- Specialty Chemicals : Its unique properties make it suitable for creating specialty chemicals used in various applications.

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

- Antimicrobial Efficacy Study : A comparative analysis of different derivatives showed that modifications to the bromophenyl group significantly enhanced antimicrobial potency against resistant strains.

- Anti-inflammatory Mechanism Exploration : Transition metal complexes derived from this compound were evaluated for their ability to inhibit inflammatory cytokines, demonstrating significant therapeutic potential for inflammatory diseases.

- Antioxidant Properties Investigation : The synthesis of Schiff base ligands from this compound revealed notable antioxidant activities, indicating its potential role in reducing oxidative stress.

Wirkmechanismus

The mechanism of action of (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in various binding interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

- (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride

- (2-(4-Chlorophenyl)oxazol-4-yl)methanamine hydrochloride

- (2-(4-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride

Comparison: Compared to its analogs, (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can enhance the compound’s ability to participate in substitution reactions and can also affect its biological activity .

Biologische Aktivität

(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a bromophenyl group attached to an oxazole ring, which is known for its diverse biological activities. The presence of the bromine atom enhances the lipophilicity and may influence the interaction with biological targets.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, indicating potential applications in drug development.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxazole derivatives. For instance, compounds containing oxazole rings have shown significant inhibition against various bacterial strains, suggesting that this compound may exhibit similar effects.

Anticancer Properties

Research indicates that oxazole derivatives can act as anticancer agents. A study explored the synthesis of oxazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The results highlighted that certain modifications on the oxazole ring could enhance anticancer activity, indicating that this compound may also possess such properties.

The mechanism of action for this compound likely involves interaction with specific enzymes or receptors. For example, it may inhibit key enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the synthesis and biological evaluation of oxazole derivatives, noting significant antimicrobial activity against Gram-positive bacteria. |

| Study 2 | Reported on the anticancer effects of oxazole compounds, demonstrating cytotoxicity in MCF-7 breast cancer cells with IC50 values in micromolar ranges. |

| Study 3 | Explored the structure-activity relationship (SAR) of oxazole derivatives, revealing that bromination at specific positions enhances biological activity. |

Detailed Research Findings

- Antimicrobial Evaluation : In a series of tests, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against Staphylococcus aureus.

- Cytotoxicity Assays : In vitro studies showed that derivatives with bromine substitutions had enhanced cytotoxic effects on various cancer cell lines, indicating a promising therapeutic potential for this compound.

- Molecular Docking Studies : Computational analyses suggested that this compound could effectively bind to active sites of target proteins involved in cancer progression and inflammation.

Eigenschaften

IUPAC Name |

[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBYEMIMBOIFGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)CN)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.